3-Chloro-2,6-difluorobenzaldehyde 3-Chloro-2,6-difluorobenzaldehyde 3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde. Fourier-transform, laser Raman (in the range of 3500–50cm-1) and infrared (in the range of 4000–400cm-1) spectral analyses of 3-chloro-2,6-difluorobenzaldehyde have been reported.

Brand Name: Vulcanchem
CAS No.: 190011-87-1
VCID: VC20913906
InChI: InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
SMILES: C1=CC(=C(C(=C1F)C=O)F)Cl
Molecular Formula: C7H3ClF2O
Molecular Weight: 176.55 g/mol

3-Chloro-2,6-difluorobenzaldehyde

CAS No.: 190011-87-1

Cat. No.: VC20913906

Molecular Formula: C7H3ClF2O

Molecular Weight: 176.55 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2,6-difluorobenzaldehyde - 190011-87-1

Specification

Description 3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted benzaldehyde. Fourier-transform, laser Raman (in the range of 3500–50cm-1) and infrared (in the range of 4000–400cm-1) spectral analyses of 3-chloro-2,6-difluorobenzaldehyde have been reported.

CAS No. 190011-87-1
Molecular Formula C7H3ClF2O
Molecular Weight 176.55 g/mol
IUPAC Name 3-chloro-2,6-difluorobenzaldehyde
Standard InChI InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Standard InChI Key HFKZZEDGXXYRDW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)C=O)F)Cl
Canonical SMILES C1=CC(=C(C(=C1F)C=O)F)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator